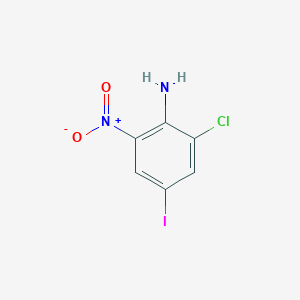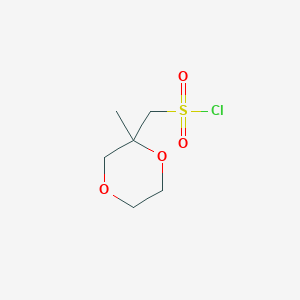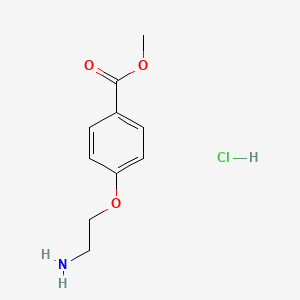
2-Chloro-4-iodo-6-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-iodo-6-nitroaniline is an aromatic compound with the molecular formula C6H4ClIN2O2 It is characterized by the presence of chloro, iodo, and nitro substituents on an aniline ring
作用機序
Target of Action
2-Chloro-4-iodo-6-nitroaniline (2-C-4-I-6-NA) is a nitroaromatic compound . It is used as an intermediate in the synthesis of dyes, pharmaceuticals, corrosion inhibitors, and in the manufacture of niclosamide, a molluscicide
Biochemical Pathways
The degradation of 2-C-4-I-6-NA has been studied in Rhodococcus sp. strain MB-P1 under aerobic conditions . The strain MB-P1 utilizes 2-C-4-I-6-NA as the sole carbon, nitrogen, and energy source . The degradation of 2-C-4-I-6-NA occurs with the release of nitrite ions, chloride ions, and ammonia . During the resting cell studies, the 2-C-4-I-6-NA-induced cells of strain MB-P1 transformed 2-C-4-I-6-NA stoichiometrically to 4-amino-3-chlorophenol (4-A-3-CP), which subsequently gets transformed to 6-chlorohydroxyquinol (6-CHQ) metabolite .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to be bbb permeant .
Result of Action
strain MB-P1 results in the transformation of 2-C-4-I-6-NA to 4-A-3-CP and then to 6-CHQ .
Action Environment
The action of 2-C-4-I-6-NA can be influenced by various environmental factors. For instance, the degradation of 2-C-4-I-6-NA by Rhodococcus sp. strain MB-P1 occurs under aerobic conditions . Other factors such as temperature, pH, and the presence of other substances can also potentially influence the action, efficacy, and stability of 2-C-4-I-6-NA.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-iodo-6-nitroaniline typically involves a multi-step process starting from aniline or its derivatives. One common route includes:
Nitration: Aniline is first nitrated to form 4-nitroaniline using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: The nitroaniline is then subjected to halogenation.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups like nitro and halogens.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, due to the presence of the iodo group.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Tin and hydrochloric acid, or palladium on carbon with hydrogen gas.
Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as dimethylformamide.
Major Products:
Amino Derivatives: Reduction of the nitro group yields 2-Chloro-4-iodo-6-aminoaniline.
Coupled Products: Coupling reactions can produce biaryl compounds with various functional groups depending on the reactants used.
科学的研究の応用
2-Chloro-4-iodo-6-nitroaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in antimicrobial and anticancer studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
類似化合物との比較
2-Chloro-4-nitroaniline: Lacks the iodo group, making it less reactive in coupling reactions.
4-Chloro-2-nitroaniline: Differently substituted, affecting its reactivity and applications.
2-Iodo-4-nitroaniline: Similar but lacks the chloro group, influencing its chemical behavior.
Uniqueness: 2-Chloro-4-iodo-6-nitroaniline is unique due to the combination of chloro, iodo, and nitro groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and industrial applications.
特性
IUPAC Name |
2-chloro-4-iodo-6-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHGBOSXOBVKKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2756576.png)

![2-[(4-Bromophenyl)sulfanyl]-1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1-ethanone](/img/structure/B2756578.png)
![(2Z)-6-chloro-2-[(5-chloro-2-methoxyphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2756579.png)

![N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethane-1-sulfonamide](/img/structure/B2756581.png)

![4-(4-Bromophenyl)-2-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2756583.png)



![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![N-methyl-N-[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzenesulfonamide](/img/structure/B2756599.png)
